Chembl4549585
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Overview
Description
The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its source or method of synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
ChEMBL Database and Its Applications
Comprehensive Bioactivity Data : ChEMBL is an open-access database that curates bioactivity data for drug-like bioactive compounds. It is extensively used across chemical biology and drug discovery research to provide insights into the binding, functional, and ADMET properties of compounds. The database facilitates the identification of chemical scaffolds active against specific targets or endpoints, crucial for advancing human health research and potentially applicable in fields like crop protection research (Gaulton et al., 2016).
Integration with Drug Discovery : By integrating data from medicinal chemistry literature, neglected disease screenings, crop protection data, and drug metabolism, ChEMBL supports the identification and validation of new drug targets. This integration aids in the exploration of structural alerts and metabolic pathways, offering a comprehensive resource for the development of new therapeutics (Gaulton et al., 2011).
Facilitating Access to Chemical Biology Data : Through web services and RESTful APIs, ChEMBL streamlines the access to drug discovery data, enabling the construction of applications and data processing workflows relevant to chemical biology. This accessibility promotes the seamless integration of ChEMBL data into research environments, enhancing the efficiency of drug discovery processes (Davies et al., 2015).
Expanding Applicability in Research : The inclusion of diverse data sets, such as crop protection bioactivity data, exemplifies the expansion of ChEMBL's applicability beyond human health to encompass agricultural research. This broadened focus supports the identification of active chemical compounds across different fields, demonstrating the database's versatility in scientific research (Gaulton et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-15-5-6-17(3)20(11-15)26-23(32)14-31-25(33)29-9-10-30-22(24(29)28-31)13-21(27-30)19-8-7-16(2)18(4)12-19/h5-13H,14H2,1-4H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLHXYHFVDCQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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